Cas no 885271-14-7 (3-(3-Methoxyphenyl)-1H-indazole)

3-(3-Methoxyphenyl)-1H-indazole structure
885271-14-7 structure
商品名:3-(3-Methoxyphenyl)-1H-indazole
CAS番号:885271-14-7
MF:C14H12N2O
メガワット:224.257883071899
MDL:MFCD06739139
CID:710787

3-(3-Methoxyphenyl)-1H-indazole 化学的及び物理的性質

名前と識別子

    • 3-(3-Methoxyphenyl)-1H-indazole
    • 1H-Indazole,3-(3-methoxyphenyl)-
    • 3-(3-Methoxy-phenyl)-1H-indazole
    • 1H-Indazole,3-(3-methoxyphenyl)
    • 3-(3-Methoxyphenyl)-1H-indazole (ACI)
    • MDL: MFCD06739139
    • インチ: 1S/C14H12N2O/c1-17-11-6-4-5-10(9-11)14-12-7-2-3-8-13(12)15-16-14/h2-9H,1H3,(H,15,16)
    • InChIKey: FSCZEHGQJFAYSP-UHFFFAOYSA-N
    • ほほえんだ: N1=C(C2C=C(OC)C=CC=2)C2C(=CC=CC=2)N1

計算された属性

  • せいみつぶんしりょう: 224.09500
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • PSA: 37.91000
  • LogP: 3.23850

3-(3-Methoxyphenyl)-1H-indazole セキュリティ情報

3-(3-Methoxyphenyl)-1H-indazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(3-Methoxyphenyl)-1H-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M945450-100mg
3-(3-Methoxyphenyl)-1H-indazole
885271-14-7
100mg
$ 210.00 2022-06-03
Chemenu
CM124170-1g
3-(3-methoxyphenyl)-1H-indazole
885271-14-7 95%
1g
$337 2021-08-05
Alichem
A269001643-5g
3-(3-Methoxyphenyl)-1H-indazole
885271-14-7 95%
5g
$1186.56 2023-08-31
abcr
AB536853-1 g
3-(3-Methoxy-phenyl)-1H-indazole
885271-14-7
1g
€690.00 2022-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0239-500mg
3-(3-Methoxy-phenyl)-1H-indazole
885271-14-7 97%
500mg
¥5228.88 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0239-50mg
3-(3-Methoxy-phenyl)-1H-indazole
885271-14-7 97%
50mg
¥1530.19 2025-01-21
abcr
AB536853-100mg
3-(3-Methoxy-phenyl)-1H-indazole; .
885271-14-7
100mg
€461.60 2025-02-13
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0239-1g
3-(3-Methoxy-phenyl)-1H-indazole
885271-14-7 97%
1g
¥8726.45 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0239-5g
3-(3-Methoxy-phenyl)-1H-indazole
885271-14-7 97%
5g
¥34958.27 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0239-100mg
3-(3-Methoxy-phenyl)-1H-indazole
885271-14-7 97%
100mg
¥2177.24 2025-01-21

3-(3-Methoxyphenyl)-1H-indazole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt → reflux; 1 h, reflux
2.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
3.1 Solvents: Acetone ;  0 °C; 1 h, 0 °C
3.2 Reagents: Sodium sulfite Solvents: Water ;  cooled
4.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, 110 °C
リファレンス
Elemental step thermodynamics of various analogues of indazolium alkaloids to obtaining hydride in acetonitrile
Lei, Nan-Ping; et al, Organic & Biomolecular Chemistry, 2015, 13(47), 11472-11485

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
2.1 Solvents: Acetone ;  0 °C; 1 h, 0 °C
2.2 Reagents: Sodium sulfite Solvents: Water ;  cooled
3.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, 110 °C
リファレンス
Elemental step thermodynamics of various analogues of indazolium alkaloids to obtaining hydride in acetonitrile
Lei, Nan-Ping; et al, Organic & Biomolecular Chemistry, 2015, 13(47), 11472-11485

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Magnesium ,  Lithium chloride Catalysts: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  5 min, rt; rt → 0 °C
1.2 1 h, 0 °C
1.3 Reagents: Cuprous chloride Solvents: Tetrahydrofuran ;  10 min, 0 °C
2.1 Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Sodium tert-butoxide ,  Hydrazinium chloride Solvents: Toluene ;  0.5 h, 60 °C
3.2 Reagents: Hydrazinium chloride Catalysts: (SP-4-2)-[8-[2-[Bis(2-methylphenyl)phosphino-κP]phenyl]-1,3,5,7-tetramethyl-2,4,… Solvents: Toluene ;  16 h, 60 °C
リファレンス
Ni and Cu-catalyzed one pot synthesis of unsymmetrical 1,3-di(hetero)aryl-1H-indazoles from hydrazine, o-chloro (hetero)benzophenones, and (hetero)aryl bromides
Wiethan, Carson; et al, Organic & Biomolecular Chemistry, 2017, 15(23), 5062-5069

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, 120 °C
リファレンス
Arylation Using Sulfonamides: Phenylacetamide Synthesis through Tandem Acylation-Smiles Rearrangement
Barlow, Helen L.; et al, Organic Letters, 2019, 21(22), 9033-9035

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  1 h, 120 °C
リファレンス
ML212: a small-molecule probe for investigating fluconazole resistance mechanisms in Candida albicans
Youngsaye, Willmen; et al, Beilstein Journal of Organic Chemistry, 2013, 9, 1501-1507

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Toluene ,  Tetrahydrofuran ;  1 h, 103 °C
1.2 5 min, 103 °C
1.3 Catalysts: 2,2′-Bipyridine ,  Iron chloride (FeCl3) ;  12 h, 103 °C
リファレンス
Synthesis of 1H-Indazoles and Quinazolines Using Additive Intermediates of Grignard Reagents to 2-Amino Benzonitriles
Zhao, Huantian; et al, ChemistrySelect, 2020, 5(10), 3007-3010

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium tert-butoxide ,  Hydrazinium chloride Solvents: Toluene ;  0.5 h, 60 °C
2.2 Reagents: Hydrazinium chloride Catalysts: (SP-4-2)-[8-[2-[Bis(2-methylphenyl)phosphino-κP]phenyl]-1,3,5,7-tetramethyl-2,4,… Solvents: Toluene ;  16 h, 60 °C
リファレンス
Ni and Cu-catalyzed one pot synthesis of unsymmetrical 1,3-di(hetero)aryl-1H-indazoles from hydrazine, o-chloro (hetero)benzophenones, and (hetero)aryl bromides
Wiethan, Carson; et al, Organic & Biomolecular Chemistry, 2017, 15(23), 5062-5069

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Acetone ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  cooled
2.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, 110 °C
リファレンス
Elemental step thermodynamics of various analogues of indazolium alkaloids to obtaining hydride in acetonitrile
Lei, Nan-Ping; et al, Organic & Biomolecular Chemistry, 2015, 13(47), 11472-11485

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: [(1,1-Dimethylethoxy)carbonyl]azanyl 2,4,6-trimethylbenzenesulfonate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  15 h, 45 °C
リファレンス
A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives
Wang, Jinlong; et al, Journal of Organic Chemistry, 2023, 88(18), 13049-13056

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  Hydrazinium chloride Solvents: Toluene ;  0.5 h, 60 °C
1.2 Reagents: Hydrazinium chloride Catalysts: (SP-4-2)-[8-[2-[Bis(2-methylphenyl)phosphino-κP]phenyl]-1,3,5,7-tetramethyl-2,4,… Solvents: Toluene ;  16 h, 60 °C
リファレンス
Ni and Cu-catalyzed one pot synthesis of unsymmetrical 1,3-di(hetero)aryl-1H-indazoles from hydrazine, o-chloro (hetero)benzophenones, and (hetero)aryl bromides
Wiethan, Carson; et al, Organic & Biomolecular Chemistry, 2017, 15(23), 5062-5069

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  1 h, 120 °C
リファレンス
ML212: a small-molecule probe for investigating fluconazole resistance mechanisms in Candida albicans
Youngsaye, Willmen; et al, Beilstein Journal of Organic Chemistry, 2013, 9, 1501-1507

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  0 °C; 6 h, 65 °C; 65 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4; 30 min, rt
2.1 Reagents: [(1,1-Dimethylethoxy)carbonyl]azanyl 2,4,6-trimethylbenzenesulfonate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  15 h, 45 °C
リファレンス
A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives
Wang, Jinlong; et al, Journal of Organic Chemistry, 2023, 88(18), 13049-13056

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, 110 °C
リファレンス
Elemental step thermodynamics of various analogues of indazolium alkaloids to obtaining hydride in acetonitrile
Lei, Nan-Ping; et al, Organic & Biomolecular Chemistry, 2015, 13(47), 11472-11485

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Magnesium ,  Lithium chloride Catalysts: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  5 min, rt; rt → 0 °C
1.2 1 h, 0 °C
1.3 Reagents: Cuprous chloride Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.4 Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt
1.5 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium tert-butoxide ,  Hydrazinium chloride Solvents: Toluene ;  0.5 h, 60 °C
2.2 Reagents: Hydrazinium chloride Catalysts: (SP-4-2)-[8-[2-[Bis(2-methylphenyl)phosphino-κP]phenyl]-1,3,5,7-tetramethyl-2,4,… Solvents: Toluene ;  16 h, 60 °C
リファレンス
Ni and Cu-catalyzed one pot synthesis of unsymmetrical 1,3-di(hetero)aryl-1H-indazoles from hydrazine, o-chloro (hetero)benzophenones, and (hetero)aryl bromides
Wiethan, Carson; et al, Organic & Biomolecular Chemistry, 2017, 15(23), 5062-5069

3-(3-Methoxyphenyl)-1H-indazole Raw materials

3-(3-Methoxyphenyl)-1H-indazole Preparation Products

3-(3-Methoxyphenyl)-1H-indazole 関連文献

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Amadis Chemical Company Limited
(CAS:885271-14-7)3-(3-Methoxyphenyl)-1H-indazole
A862130
清らかである:99%
はかる:1g
価格 ($):363.0